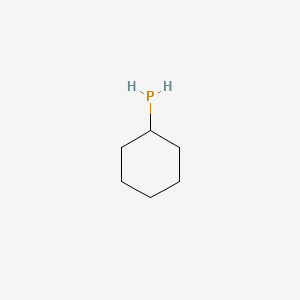

Cyclohexylphosphine

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

cyclohexylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13P/c7-6-4-2-1-3-5-6/h6H,1-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBCKWHYWPLHBOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2073930 | |

| Record name | Phosphine, cyclohexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2073930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

822-68-4 | |

| Record name | Cyclohexylphosphine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=822-68-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphine, cyclohexyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000822684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphine, cyclohexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2073930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexylphosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Cyclohexylphosphines from Phosphorus Trichloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of mono-, di-, and tricyclohexylphosphine from phosphorus trichloride. The primary focus is on the Grignard reaction, a versatile and widely used method for the formation of phosphorus-carbon bonds. This document details the underlying chemistry, experimental protocols, and methods for controlling the degree of substitution on the phosphorus atom.

Introduction

Cyclohexylphosphines are a class of organophosphorus compounds that have found significant application as ligands in catalysis and as intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients. Their steric bulk and electronic properties can be tuned by varying the number of cyclohexyl groups attached to the phosphorus atom, allowing for fine control over reaction selectivity and efficiency. The synthesis of these compounds typically starts from the readily available and highly reactive phosphorus trichloride (PCl₃). The most common and scalable approach involves the reaction of PCl₃ with a cyclohexyl Grignard reagent, such as cyclohexylmagnesium bromide or chloride. Control over the stoichiometry and reaction conditions is crucial to selectively obtain the desired mono-, di-, or trisubstituted product.

General Reaction Pathway

The synthesis of cyclohexylphosphines from phosphorus trichloride via the Grignard reaction proceeds through the sequential substitution of the chlorine atoms on the PCl₃ molecule with cyclohexyl groups. The extent of this substitution is primarily controlled by the molar ratio of the Grignard reagent to phosphorus trichloride.

Caption: General reaction pathway for the synthesis of cyclohexylphosphines.

Synthesis of Trithis compound (P(C₆H₁₁)₃)

The synthesis of trithis compound is the most straightforward of the series, as it involves the complete substitution of the chlorine atoms on phosphorus trichloride. This is typically achieved by using a stoichiometric excess of the Grignard reagent.

Experimental Protocol

This protocol is based on methods described in the literature, which often employ a one-pot synthesis approach.[1]

Materials:

-

Magnesium turnings

-

Iodine (crystal)

-

Chlorocyclohexane or Bromocyclohexane

-

Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O)

-

Phosphorus Trichloride (PCl₃)

-

Saturated aqueous solution of a weakly acidic/basic salt (e.g., ammonium chloride)

-

Tetrafluoroboric acid (HBF₄) (optional, for purification)

-

Triethylamine (optional, for purification)

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, under an inert atmosphere (e.g., argon or nitrogen), place magnesium turnings. Add a small crystal of iodine and a small amount of the cyclohexyl halide in anhydrous THF or Et₂O. The reaction is initiated, often indicated by a color change and gentle refluxing. The remaining cyclohexyl halide, dissolved in the anhydrous solvent, is then added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is typically refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

Reaction with Phosphorus Trichloride: The Grignard reagent solution is cooled in an ice bath. A solution of phosphorus trichloride in the same anhydrous solvent is added dropwise to the cooled Grignard solution. A molar ratio of approximately 3:1 of the Grignard reagent to PCl₃ is used. The reaction is exothermic and the temperature should be maintained below 10 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight.

-

Work-up and Isolation: The reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at low temperature. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are dried over an anhydrous salt (e.g., magnesium sulfate) and the solvent is removed under reduced pressure.

-

Purification (Optional but Recommended): For higher purity, the crude trithis compound can be converted to its tetrafluoroborate salt.[1][2][3] This is achieved by adding tetrafluoroboric acid to a solution of the crude product. The resulting salt precipitates and can be collected by filtration. The purified trithis compound is then liberated by treating the salt with a base, such as triethylamine, followed by extraction and removal of the solvent.

Quantitative Data

| Parameter | Value | Reference |

| Molar Ratio (Cyclohexyl Halide : PCl₃) | 1 : 0.2 - 0.36 | [3] |

| Reaction Temperature (Grignard Formation) | 50-65 °C | [2] |

| Reaction Temperature (PCl₃ Addition) | 10-35 °C | [2] |

| Yield | High (specific yields vary with procedure) | [1] |

Synthesis of Dithis compound ((C₆H₁₁)₂PH)

The synthesis of dithis compound from phosphorus trichloride is more challenging due to the potential for over-alkylation to form trithis compound. A common strategy involves the synthesis of dithis compound oxide as an intermediate, which is then reduced.

Experimental Workflow

Caption: Workflow for the synthesis of dithis compound.

Experimental Protocol

Part A: Synthesis of Dithis compound Oxide

This protocol is adapted from a detailed procedure for the synthesis of dithis compound oxide.[4]

Materials:

-

Magnesium turnings

-

Iodine (crystal)

-

Chlorocyclohexane

-

Anhydrous Diethyl Ether (Et₂O)

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl phosphite

-

0.1 N HCl

Procedure:

-

Grignard Reagent Formation: Prepare cyclohexylmagnesium chloride from magnesium turnings and chlorocyclohexane in anhydrous diethyl ether as described in section 3.1.

-

Reaction with Diethyl Phosphite: Dilute the Grignard reagent with anhydrous THF and cool to 0 °C in an ice bath. A solution of diethyl phosphite in anhydrous THF is added dropwise. After the addition, the mixture is stirred at 0 °C for 30 minutes and then at room temperature for 16 hours.

-

Work-up and Isolation: The reaction is quenched by cooling to 0 °C and adding 0.1 N HCl. The organic layer is separated, and the insoluble salts are removed by filtration. The aqueous layer of the filtrate is separated and the organic layer is dried and concentrated to yield the crude dithis compound oxide. The product can be purified by distillation.

Part B: Reduction of Dithis compound Oxide

The reduction of dithis compound oxide can be achieved using various reducing agents. Diisobutylaluminum hydride (DIBAL-H) has been reported to be effective.

Materials:

-

Dithis compound oxide

-

Anhydrous solvent (e.g., THF or Toluene)

-

Diisobutylaluminum hydride (DIBAL-H) solution

Procedure:

-

Under an inert atmosphere, dissolve dithis compound oxide in an anhydrous solvent.

-

Cool the solution to an appropriate temperature (e.g., 0 °C or lower, as DIBAL-H reductions can be exothermic).

-

Slowly add the DIBAL-H solution dropwise with vigorous stirring.

-

The reaction progress can be monitored by ³¹P NMR spectroscopy.

-

Upon completion, the reaction is carefully quenched with a suitable reagent (e.g., by the slow addition of water or a saturated solution of Rochelle's salt).

-

The product is extracted with an organic solvent, dried, and the solvent is removed to yield dithis compound.

Quantitative Data for Dithis compound Oxide Synthesis

| Parameter | Value | Reference |

| Reactants | Cyclohexylmagnesium chloride, Diethyl phosphite | [4] |

| Reaction Time | 16.5 hours | [4] |

| Reaction Temperature | 0 - 25 °C | [4] |

| Yield | 85% | [4] |

Synthesis of Monothis compound (C₆H₁₁PH₂)

The synthesis of monothis compound is the most challenging due to the high reactivity of the Grignard reagent, which favors multiple substitutions. The key is to control the stoichiometry precisely and use a less reactive organometallic reagent or a different synthetic strategy. One approach is to first synthesize cyclohexyldichlorophosphine and then reduce it.

Synthesis of Cyclohexyldichlorophosphine (C₆H₁₁PCl₂)

Controlling the reaction of a Grignard reagent with PCl₃ to stop at the monosubstituted product is difficult. Alternative, less nucleophilic organometallic reagents, such as organozinc compounds, have been used for the synthesis of aryldichlorophosphines and may be applicable to the synthesis of cyclohexyldichlorophosphine.[2] Another reported method involves a radiation-thermal reaction of cyclohexane with phosphorus trichloride.[5]

General Approach using a Grignard Reagent (with caution for over-alkylation):

-

Use a strict 1:1 molar ratio of cyclohexylmagnesium halide to phosphorus trichloride.

-

Add the Grignard reagent very slowly to a cooled solution of excess PCl₃ in an anhydrous solvent.

-

Maintain a very low reaction temperature (e.g., -78 °C) to minimize further reaction.

-

The product, cyclohexyldichlorophosphine, is a liquid and can be isolated by distillation.

Reduction of Cyclohexyldichlorophosphine

The reduction of the P-Cl bonds in cyclohexyldichlorophosphine to P-H bonds to form monothis compound can be achieved with a mild reducing agent like lithium aluminum hydride (LiAlH₄).

Experimental Protocol (General):

-

In a flame-dried flask under an inert atmosphere, a solution of cyclohexyldichlorophosphine in an anhydrous ether is cooled in an ice bath.

-

A solution of lithium aluminum hydride in the same solvent is added dropwise.

-

The reaction mixture is allowed to warm to room temperature and stirred overnight.

-

The reaction is carefully quenched by the slow addition of water or a hydrated salt like sodium sulfate decahydrate.

-

The resulting solids are filtered off, and the monothis compound is isolated from the filtrate by distillation.

Quantitative Data

Quantitative data for the selective synthesis of monothis compound via the Grignard reaction is scarce in the readily available literature due to the difficulty in controlling the reaction. Yields are often low, with significant formation of di- and trisubstituted products.

Conclusion

The synthesis of cyclohexylphosphines from phosphorus trichloride is a versatile process that allows for the preparation of mono-, di-, and trisubstituted products. The key to selectivity lies in the careful control of stoichiometry and reaction conditions. While the synthesis of trithis compound is relatively straightforward, the preparation of dithis compound and especially monothis compound requires more nuanced approaches, often involving the synthesis and subsequent reduction of phosphine oxide or dichlorophosphine intermediates. The protocols and data presented in this guide provide a solid foundation for researchers and professionals in the field of chemical synthesis and drug development to produce these valuable organophosphorus compounds.

References

- 1. Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN102875596A - Preparation method of tricyclohexyl phosphine - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. rsc.org [rsc.org]

- 5. Preparation of cyclohexyldichlorophosphine by radiation-thermal reaction of phosphorus trichloride with cyclohexane (Journal Article) | OSTI.GOV [osti.gov]

An In-depth Technical Guide to Cyclohexylphosphine (as Tricyclohexylphosphine)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tricyclohexylphosphine (PCy₃), a pivotal organophosphine ligand in modern synthetic chemistry. The document details its chemical properties, synthesis, safety protocols, and its extensive applications in catalysis, which are crucial for drug discovery and development.

Core Properties of Trithis compound

Trithis compound, often abbreviated as PCy₃, is a tertiary phosphine widely utilized as a ligand in organometallic chemistry. Its notable steric bulk and strong electron-donating properties are key to its efficacy in a variety of catalytic reactions.[1][2]

| Property | Value | Reference |

| CAS Number | 2622-14-2 | --INVALID-LINK-- |

| Molecular Weight | 280.43 g/mol | --INVALID-LINK-- |

| Molecular Formula | C₁₈H₃₃P | --INVALID-LINK-- |

| Appearance | White crystalline solid | --INVALID-LINK-- |

| Melting Point | 81-83 °C | --INVALID-LINK-- |

| pKa | 9.7 | --INVALID-LINK-- |

Synthesis and Handling

Synthesis: Trithis compound is commonly synthesized through the reaction of phosphorus trichloride with a cyclohexyl Grignard reagent, such as cyclohexylmagnesium bromide.[1][3] An alternative method involves the hydrogenation of triphenylphosphine oxide to trithis compound oxide, followed by reduction.[4]

Handling and Storage: PCy₃ is an air-sensitive solid and should be handled and stored under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place to prevent oxidation to trithis compound oxide.[5] It is recommended to wear appropriate personal protective equipment, including gloves and safety glasses, and to work in a well-ventilated area.

Applications in Homogeneous Catalysis

The bulky and electron-rich nature of PCy₃ makes it an excellent ligand for various transition metal-catalyzed cross-coupling reactions, which are fundamental in the synthesis of pharmaceuticals and complex organic molecules.[2]

Key Applications:

-

Suzuki-Miyaura Coupling: PCy₃ is a highly effective ligand for palladium-catalyzed Suzuki-Miyaura reactions, which form carbon-carbon bonds between organoboranes and organic halides. The Pd(OAc)₂/PCy₃ system is particularly effective for the coupling of aryl and vinyl triflates.

-

Heck Reaction: In the palladium-catalyzed Heck reaction, which couples unsaturated halides with alkenes, PCy₃ is used to promote the reaction, especially with less reactive aryl chlorides.

-

Buchwald-Hartwig Amination: This reaction forms carbon-nitrogen bonds and is crucial for synthesizing arylamines. PCy₃-ligated palladium catalysts show high activity in these transformations.

-

Grubbs' Catalyst and Olefin Metathesis: PCy₃ is a key ligand in first-generation Grubbs' catalysts, which are used for olefin metathesis reactions, a versatile method for forming carbon-carbon double bonds.

-

Crabtree's Catalyst and Hydrogenation: PCy₃ is also a component of Crabtree's catalyst, used for the homogeneous hydrogenation of olefins.

Experimental Protocols

Below are representative experimental protocols for key reactions involving trithis compound.

a) Suzuki-Miyaura Coupling of an Aryl Bromide

This protocol describes a typical palladium-catalyzed cross-coupling reaction between an aryl bromide and a boronic acid using PCy₃ as a ligand.

| Reagent/Parameter | Quantity/Value |

| Aryl Bromide | 1.0 mmol |

| Arylboronic Acid | 1.2 mmol |

| Pd(OAc)₂ | 0.01 mmol (1 mol%) |

| Trithis compound | 0.02 mmol (2 mol%) |

| Base (e.g., K₂CO₃) | 2.0 mmol |

| Solvent (e.g., Toluene) | 5 mL |

| Temperature | 80-100 °C |

| Reaction Time | 12-24 hours |

Methodology:

-

In a Schlenk flask under an inert atmosphere, combine the aryl bromide, arylboronic acid, Pd(OAc)₂, trithis compound, and base.

-

Add the solvent and stir the mixture at the specified temperature for the indicated time.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

b) Heck Reaction of an Aryl Halide with an Alkene

This protocol outlines the general procedure for a Heck reaction using a PCy₃-ligated palladium catalyst.

| Reagent/Parameter | Quantity/Value |

| Aryl Halide | 1.0 mmol |

| Alkene | 1.5 mmol |

| Pd(OAc)₂ | 0.01 mmol (1 mol%) |

| Trithis compound | 0.02 mmol (2 mol%) |

| Base (e.g., Triethylamine) | 2.0 mmol |

| Solvent (e.g., DMF) | 3 mL |

| Temperature | 80 °C |

| Reaction Time | 4 hours |

Methodology:

-

To a Schlenk tube, add Pd(OAc)₂, trithis compound, the aryl halide, the alkene, and the base under an inert atmosphere.[6]

-

Add the solvent and heat the mixture with stirring.[6]

-

After the reaction is complete, cool the mixture and dilute with water.

-

Extract the product with an appropriate organic solvent.

-

Wash the combined organic layers with brine, dry over a drying agent, and remove the solvent in vacuo.

-

Purify the product via flash chromatography.

Visualized Mechanisms and Workflows

The following diagrams illustrate the catalytic cycles and a general experimental workflow relevant to the applications of trithis compound.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: Catalytic cycle of the Heck reaction.

Caption: General experimental workflow for a cross-coupling reaction.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 6. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Basicity and pKa of Cyclohexylphosphine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the basicity and associated pKa values of cyclohexylphosphines. The document focuses primarily on tricyclohexylphosphine (PCy₃), a widely utilized ligand in organometallic chemistry, for which extensive experimental data is available. Information on primary (this compound, CyPH₂) and secondary (dithis compound, Cy₂PH) phosphines is included to offer a comparative perspective on the influence of alkyl substitution on phosphine basicity.

Understanding Phosphine Basicity and pKa

The basicity of a phosphine is a measure of its ability to donate its lone pair of electrons to a proton. This property is quantified by the pKa value of its conjugate acid, the phosphonium ion (R₃PH⁺). A higher pKa value indicates a stronger base. The equilibrium can be represented as:

R₃P + H₂O ⇌ R₃PH⁺ + OH⁻

The pKa is the negative logarithm of the acid dissociation constant (Ka) of the corresponding phosphonium ion. For phosphines, basicity is significantly influenced by the electronic and steric nature of the substituents attached to the phosphorus atom.

Quantitative Data on this compound Basicity

The substitution of hydrogen atoms with electron-donating alkyl groups, such as cyclohexyl, markedly increases the basicity of the phosphine. The following table summarizes the available quantitative data for cyclohexylphosphines. It is important to note that while the pKa of trithis compound is well-documented, experimental values for mono- and dithis compound are not readily found in the surveyed literature. The general trend for alkylphosphines is that basicity increases with the number of alkyl substituents.

| Compound Name | Formula | Type | pKa of Conjugate Acid (R₃PH⁺) | Solvent/Method | Reference(s) |

| This compound | C₆H₁₁PH₂ (CyPH₂) | Primary | Not experimentally reported | - | - |

| Dithis compound | (C₆H₁₁)₂PH (Cy₂PH) | Secondary | Not experimentally reported | - | - |

| Trithis compound | (C₆H₁₁)₃P (PCy₃) | Tertiary | 9.7 | Nitromethane / Titrimetry | [1][2][3] |

Note: The term "pKa of a base" is commonly used to refer to the pKa of its conjugate acid.[4]

Trithis compound is recognized for its high basicity, surpassing that of other common phosphines like tributylphosphine and triphenylphosphine.[1]

Factors Influencing the Basicity of Cyclohexylphosphines

The high basicity of trithis compound can be attributed to several key factors:

-

Inductive Effect: The cyclohexyl groups are aliphatic and act as electron-donating groups through the sigma bonds. This inductive effect increases the electron density on the phosphorus atom, making the lone pair more available for donation to a proton.[5]

-

Hybridization: The phosphorus atom in trithis compound is sp³ hybridized.[5] The lone pair resides in an sp³ orbital, which has less s-character than the sp² orbitals found in less basic arylphosphines. This makes the lone pair more localized and basic.

-

Lack of Resonance: Unlike arylphosphines (e.g., triphenylphosphine), the cyclohexyl rings do not have a π-system that can delocalize the phosphorus lone pair through resonance. This ensures the lone pair is fully available for protonation, contributing to its high basicity.[5]

The logical relationship between the substitution on the phosphorus atom and the resulting basicity is illustrated in the diagram below.

Caption: Relationship between structure and basicity.

Experimental Protocols for pKa Determination

The pKa of phosphines is typically determined in non-aqueous solvents due to their low solubility and potential for oxidation in water. The most frequently cited method for determining the pKa of trithis compound is non-aqueous potentiometric titration.[6][7][8]

Non-Aqueous Potentiometric Titration

This method involves titrating a solution of the phosphine in a non-aqueous solvent with a strong acid and measuring the potential difference to determine the endpoint.

a) Materials and Reagents:

-

Solvent: Nitromethane is a commonly used solvent.[7] Glacial acetic acid is another option for titrating weak bases.[9]

-

Titrant: A standardized solution of a strong acid, such as perchloric acid (HClO₄) in the chosen solvent.[9]

-

Analyte: The phosphine compound to be tested (e.g., trithis compound).

-

Apparatus: A potentiometer or pH meter equipped with a suitable electrode system (e.g., a glass electrode and a reference electrode, or a combined electrode like a Solvotrode for non-aqueous media).[9] An automatic titrator is often used for precision.

b) General Procedure:

-

Preparation: A known amount of the phosphine is dissolved in the non-aqueous solvent (e.g., nitromethane).

-

Titration: The solution is titrated with the standardized perchloric acid solution. The potential (in millivolts) is recorded as a function of the volume of titrant added.

-

Endpoint Determination: The equivalence point of the titration is determined from the inflection point of the resulting titration curve. The potential at the point where the base is half-neutralized is known as the half-neutralization potential (HNP).

-

pKa Calculation: The HNP of the sample phosphine is compared to the HNPs of a series of standard bases with known pKa values, measured under identical conditions. A calibration curve of HNP versus known pKa allows for the determination of the pKa of the sample.

The workflow for this experimental protocol is outlined in the following diagram.

Caption: Workflow for non-aqueous potentiometric titration.

Other Methods

-

Spectrophotometric Titration: This method is based on measuring the difference in basicity between two bases, one of which is a reference compound. It involves spectrophotometrically monitoring the titration of a mixture of the two bases.[4]

-

Calorimetry: The basicity of phosphines can also be determined by measuring the enthalpy of protonation when the phosphine reacts with a strong acid.[2][3]

Conclusion

Cyclohexylphosphines, particularly trithis compound, are strong bases due to the electron-donating nature of the cyclohexyl substituents. The pKa of trithis compound is well-established as 9.7, determined through non-aqueous titrimetry.[1][2][3] While experimental data for mono- and dithis compound are scarce, it is expected that their basicity is lower than that of the tertiary analogue. The robust basicity of trithis compound is a critical parameter that influences its performance as a ligand in numerous catalytic applications, making a thorough understanding of this property essential for researchers in organometallics and drug development.

References

- 1. Tricyclohexyl phosphine | 2622-14-2 [chemicalbook.com]

- 2. Trithis compound [chemeurope.com]

- 3. Trithis compound - Wikipedia [en.wikipedia.org]

- 4. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 5. CHEMSOLVE.NET: What is trithis compound in organic chemistry? [chemizi.blogspot.com]

- 6. researchgate.net [researchgate.net]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. lcms.cz [lcms.cz]

Solubility of Cyclohexylphosphine in Organic Solvents: A Technical Guide

Disclaimer: Despite extensive literature searches, quantitative solubility data for cyclohexylphosphine remains elusive. The following guide leverages available qualitative data for the closely related and structurally similar compound, trithis compound, to provide insights for researchers, scientists, and drug development professionals. All data and diagrams presented herein, unless otherwise specified, pertain to trithis compound .

Introduction

This compound and its derivatives are important organophosphorus compounds utilized as ligands in catalysis and as intermediates in organic synthesis. A thorough understanding of their solubility in various organic solvents is crucial for their effective application in reaction media, for purification processes, and in the formulation of drug candidates. This technical guide provides a summary of the available qualitative solubility data for trithis compound and outlines general experimental protocols for determining the solubility of such compounds.

Qualitative Solubility of Trithis compound

Trithis compound is generally characterized as being soluble in most organic solvents and insoluble in water. This is consistent with its nonpolar, bulky cyclohexyl groups. More specific qualitative observations are summarized in the table below.

| Solvent | Solubility |

| Most Organic Solvents | Soluble[1][2][3] |

| Water | Insoluble[1][2][3] |

| Chloroform | Slightly Soluble[3] |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble (with heating and sonication)[3] |

| Ethyl Acetate | Slightly Soluble[3] |

Experimental Protocol for Solubility Determination

The following is a general gravimetric method for determining the solubility of a liquid organophosphorus compound like this compound in an organic solvent.

Objective: To determine the concentration of a saturated solution of the analyte in a specific solvent at a controlled temperature.

Materials:

-

Analyte (e.g., this compound)

-

Selected organic solvent (e.g., Toluene, Methanol, Acetone)

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Centrifuge

-

Syringe filters (chemically compatible with the solvent and analyte)

-

Vials

-

Pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of the analyte to a known volume of the selected organic solvent in a sealed vial. The excess is to ensure that a saturated solution is formed.

-

Place the vial in a temperature-controlled shaker or water bath and agitate for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solute:

-

After the equilibration period, allow the vial to stand undisturbed at the same temperature for a sufficient time to allow the undissolved analyte to settle.

-

For fine suspensions, centrifuge the vial to pellet the undissolved solute.

-

-

Sample Collection:

-

Carefully draw a known volume of the supernatant (the saturated solution) using a pipette. To avoid disturbing the settled solute, take the sample from the upper portion of the liquid.

-

Filter the collected supernatant through a chemically compatible syringe filter to remove any remaining particulate matter.

-

-

Quantification:

-

Accurately weigh an empty, dry vial.

-

Transfer the filtered saturated solution to the pre-weighed vial and record the exact volume.

-

Evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature that will not cause degradation of the analyte.

-

Once the solvent is completely evaporated, reweigh the vial containing the dried solute.

-

-

Calculation:

-

The mass of the dissolved solute is the final mass of the vial minus the initial mass of the empty vial.

-

The solubility can then be expressed in various units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Visualizations

The following diagrams illustrate a typical application of a phosphine ligand in a catalytic cycle and a general workflow for solubility determination.

Caption: Suzuki-Miyaura cross-coupling catalytic cycle.

Caption: Experimental workflow for solubility determination.

References

The Indispensable Role of Cyclohexylphosphine in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Cyclohexylphosphine, particularly in its trithis compound (PCy₃) form, has emerged as a cornerstone ligand in the realm of organic synthesis. Its unique combination of significant steric bulk and strong electron-donating properties has proven instrumental in enhancing the efficacy of numerous catalytic transformations. This technical guide provides an in-depth exploration of the mechanism of action of this compound in key organic reactions, supported by quantitative data, detailed experimental protocols, and mechanistic pathway visualizations.

Core Principles: Steric and Electronic Effects

The efficacy of trithis compound as a ligand in transition metal catalysis stems primarily from two key characteristics:

-

Exceptional Steric Bulk: The three bulky cyclohexyl groups create a sterically hindered environment around the metal center.[1][2] This steric hindrance plays a crucial role in promoting the reductive elimination step in cross-coupling reactions, a key step for product formation.[3] It also helps to stabilize monoligated palladium species, which are often the most active catalytic species.

-

Strong Electron-Donating Nature: As a trialkylphosphine, PCy₃ is a strong σ-donor. This high electron density increases the electron density on the metal center, which in turn facilitates the oxidative addition step of aryl chlorides and other less reactive electrophiles.[4][5] This electronic effect enhances the overall catalytic activity.[1]

These two features work in concert to improve catalyst stability, activity, and selectivity in a variety of important organic transformations.[6]

Mechanism of Action in Key Organic Reactions

Trithis compound has demonstrated significant utility in a range of catalytic reactions, most notably in palladium-catalyzed cross-coupling reactions, as well as in olefin metathesis and hydrogenation.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. The use of trithis compound as a ligand for the palladium catalyst is particularly effective for the coupling of challenging substrates, such as sterically hindered aryl halides and electron-rich or electron-poor arylboronic acids.

Mechanism:

The catalytic cycle of the Suzuki-Miyaura reaction involves three main steps: oxidative addition, transmetalation, and reductive elimination. The bulky and electron-rich nature of trithis compound plays a critical role in each of these steps.[3]

-

Oxidative Addition: The electron-donating character of PCy₃ increases the electron density on the Pd(0) center, promoting the oxidative addition of the aryl halide to form a Pd(II) intermediate.[3]

-

Transmetalation: The steric bulk of the PCy₃ ligand can influence the rate of transmetalation, where the organic group from the organoboron reagent is transferred to the palladium center.

-

Reductive Elimination: The significant steric hindrance created by the cyclohexyl groups promotes the reductive elimination of the coupled product, regenerating the active Pd(0) catalyst.[3] This step is often rate-limiting, and the steric compression provided by bulky ligands like PCy₃ helps to overcome this barrier.

Quantitative Data:

The choice of ligand significantly impacts the yield of Suzuki-Miyaura coupling reactions, especially with challenging substrates like aryl chlorides.

| Ligand | Aryl Halide | Boronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref |

| PCy₃ | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Dioxane | 80 | 2 | 98 | [7] |

| PPh₃ | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Dioxane | 80 | 24 | <5 | [7] |

| P(t-Bu)₃ | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Dioxane | 80 | 2 | 99 | [7] |

| XPhos | 4-Chlorotoluene | Phenylboronic acid | K₂CO₃ | t-Amyl alcohol | 100 | 1 | 95 | [8] |

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid

-

Catalyst Pre-formation: To an oven-dried Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (2 mol%) and trithis compound (4 mol%).

-

Reaction Setup: In a separate Schlenk tube, add 4-chlorotoluene (1.0 equiv), phenylboronic acid (1.2 equiv), and finely ground K₃PO₄ (2.0 equiv).

-

Solvent Addition: Add anhydrous, degassed dioxane to the aryl halide mixture, followed by the catalyst slurry.

-

Reaction: Heat the reaction mixture to 80 °C with vigorous stirring. Monitor the reaction progress by GC-MS or TLC.

-

Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the synthesis of C-N bonds. Trithis compound-ligated palladium catalysts have shown high activity for the coupling of a wide range of amines with aryl halides, including challenging aryl chlorides.

Mechanism:

Similar to the Suzuki-Miyaura coupling, the catalytic cycle for the Buchwald-Hartwig amination involves oxidative addition, amine coordination and deprotonation, and reductive elimination.[9][10] The bulky and electron-donating nature of PCy₃ is crucial for the efficiency of this process.[11]

-

Oxidative Addition: The electron-rich Pd(0) center, stabilized by PCy₃, readily undergoes oxidative addition with the aryl halide.

-

Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) complex, and a base facilitates its deprotonation to form a palladium-amido complex.

-

Reductive Elimination: The steric bulk of the PCy₃ ligand promotes the reductive elimination of the aryl amine product, regenerating the Pd(0) catalyst.[9]

Quantitative Data:

The choice of ligand is critical for the success of the Buchwald-Hartwig amination, particularly with less reactive aryl chlorides.

| Ligand | Aryl Halide | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref |

| PCy₃ | 4-Chlorotoluene | Morpholine | NaOt-Bu | Toluene | 100 | 1 | 92 | [12] |

| PPh₃ | 4-Chlorotoluene | Morpholine | NaOt-Bu | Toluene | 100 | 24 | 10 | [12] |

| BINAP | 4-Chlorotoluene | Morpholine | NaOt-Bu | Toluene | 100 | 8 | 75 | [11] |

| XPhos | 4-Chlorotoluene | Morpholine | NaOt-Bu | Toluene | Reflux | 6 | 94 | [13] |

Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Chloride

-

Reaction Setup: To a glovebox-dried Schlenk tube, add Pd₂(dba)₃ (1.5 mol%), trithis compound (3.0 mol%), and NaOt-Bu (1.4 equiv).

-

Reagent Addition: Add the aryl chloride (1.0 equiv) and the amine (1.2 equiv) to the Schlenk tube.

-

Solvent Addition: Add anhydrous, degassed toluene via syringe.

-

Reaction: Seal the Schlenk tube and heat the mixture to 100 °C with stirring. Monitor the reaction by GC-MS or LC-MS.

-

Work-up: After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, dry over MgSO₄, filter, and concentrate. Purify the residue by column chromatography.

Heck Reaction

The Heck reaction is a palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene.[6] Trithis compound has been shown to be an effective ligand for this transformation, particularly with less reactive aryl chlorides.[14]

Mechanism:

The catalytic cycle of the Heck reaction involves oxidative addition, migratory insertion, and β-hydride elimination.[11][15]

-

Oxidative Addition: The Pd(0) catalyst, bearing PCy₃ ligands, undergoes oxidative addition to the aryl halide.

-

Migratory Insertion: The alkene coordinates to the Pd(II) complex, followed by migratory insertion of the alkene into the Pd-aryl bond.

-

β-Hydride Elimination: A β-hydride is eliminated from the resulting palladium-alkyl intermediate to form the substituted alkene product and a palladium-hydride species.

-

Regeneration of Catalyst: The active Pd(0) catalyst is regenerated from the palladium-hydride species in the presence of a base.

Grubbs' Olefin Metathesis

In the first-generation Grubbs' catalyst, [RuCl₂(PCy₃)₂(CHPh)], trithis compound ligands play a crucial role in the catalyst's stability and activity.

Mechanism:

The mechanism of olefin metathesis proceeds through a series of [2+2] cycloadditions and cycloreversions. The initiation of the catalytic cycle involves the dissociation of one of the PCy₃ ligands to create a vacant coordination site for the incoming olefin.[1][2] The rate of this dissociation is a key factor in the overall catalytic activity.[16][17] The steric bulk of the PCy₃ ligands also influences the stability of the various metallacyclobutane intermediates in the catalytic cycle.

Crabtree's Hydrogenation

Crabtree's catalyst, [Ir(COD)(PCy₃)(py)]PF₆, is a highly active homogeneous catalyst for the hydrogenation of olefins.[4][5][18] The trithis compound ligand is essential for the catalyst's high activity and selectivity.

Mechanism:

The catalytic cycle begins with the oxidative addition of hydrogen to the Ir(I) center, followed by coordination of the olefin. The strong electron-donating PCy₃ ligand increases the electron density on the iridium center, which is thought to facilitate the oxidative addition of H₂. The steric bulk of the PCy₃ ligand also plays a role in directing the stereoselectivity of the hydrogenation, particularly in substrates with coordinating functional groups.[18]

Conclusion

Trithis compound is a versatile and highly effective ligand in a wide array of organic transformations. Its unique combination of steric bulk and electron-donating properties allows for the efficient catalysis of challenging reactions, including the cross-coupling of unreactive aryl chlorides. Understanding the precise mechanism by which PCy₃ influences each step of the catalytic cycle is crucial for the rational design of new and improved catalytic systems. This guide provides a foundational understanding for researchers and professionals in the field, enabling them to leverage the power of this compound in their synthetic endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions | Semantic Scholar [semanticscholar.org]

- 5. Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Heck reaction - Wikipedia [en.wikipedia.org]

- 7. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04947J [pubs.rsc.org]

- 8. Computational mechanistic analysis of a cationic Suzuki–Miyaura reaction without added base - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 13. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 14. researchgate.net [researchgate.net]

- 15. Bulky Di(1-adamantyl)phosphinous Acid-Ligated Pd(II) Precatalysts for Suzuki Reactions of Unreactive Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Comparison of the Spectroscopically Measured Catalyst Transformation and Electrochemical Properties of Grubbs’ First- and Second-Generation Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 18. rsc.org [rsc.org]

Theoretical and Computational Insights into Cyclohexylphosphine Ligands: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the theoretical and computational studies of cyclohexylphosphine ligands, with a particular focus on trithis compound (PCy₃). These ligands are of paramount importance in catalysis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in pharmaceutical and materials science. This document delves into the key electronic and steric properties of these ligands, outlines detailed experimental and computational methodologies for their characterization, and visualizes critical concepts through signaling pathways and experimental workflows.

Data Presentation: Key Properties of this compound Ligands

The efficacy of this compound ligands in catalytic systems is largely dictated by their unique steric and electronic characteristics. Trithis compound (PCy₃) is a cornerstone of this class, known for its significant steric bulk and strong electron-donating ability. These properties are crucial for stabilizing metal centers and promoting key steps in catalytic cycles.

| Parameter | Value | Description |

| pKa | 9.7[1][2] | A measure of the ligand's basicity, indicating its strong electron-donating nature. |

| Tolman Cone Angle (θ) | 170°[1][2] | A quantitative measure of the ligand's steric bulk, highlighting its large size which can influence coordination and reactivity. |

| Tolman Electronic Parameter (TEP) | 2064.1 cm⁻¹ (for [Ni(CO)₃(PCy₃)]) | Derived from the A₁ C-O vibrational frequency in a nickel-carbonyl complex, this parameter quantifies the ligand's net electron-donating ability. A lower value indicates stronger donation. |

| Percent Buried Volume (%Vbur) | 35.2 | A more comprehensive measure of steric bulk, representing the percentage of the volume of a sphere around the metal that is occupied by the ligand. |

A comparative analysis of the binding energies of various phosphine ligands to gold clusters has shown the following trend in increasing binding energy: PMe₃ < PPhMe₂ < PPh₂Me < PPh₃ < PPh₂Cy < PPhCy₂ < PCy₃.[3] This highlights the strong binding affinity of trithis compound compared to other common phosphine ligands.[3]

Experimental and Computational Protocols

Synthesis of Trithis compound (PCy₃)

Method 1: Grignard Reaction

A common and effective method for the synthesis of trithis compound involves the reaction of a cyclohexyl Grignard reagent with a phosphorus trihalide.[4][5][6]

Protocol:

-

Preparation of Cyclohexylmagnesium Halide: In an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are placed in a flame-dried flask with a suitable ether solvent (e.g., anhydrous diethyl ether or THF). A solution of a cyclohexyl halide (e.g., chlorocyclohexane or bromocyclohexane) in the same solvent is added dropwise to initiate the Grignard reaction. The reaction is typically initiated with a small crystal of iodine and maintained at a controlled temperature (e.g., 50-65 °C).

-

Reaction with Phosphorus Trihalide: The freshly prepared Grignard reagent is cooled (e.g., to 0-20 °C), and a solution of phosphorus trichloride (PCl₃) or another phosphorus trihalide in an appropriate solvent is added dropwise while maintaining the temperature.

-

Quenching and Workup: After the reaction is complete, it is carefully quenched at low temperature by the dropwise addition of a saturated aqueous solution of a salt like ammonium chloride.

-

Purification: The product, trithis compound, is typically a white solid and can be purified by recrystallization from a suitable solvent.[6] To avoid the formation of the corresponding phosphine oxide, all manipulations should be carried out under an inert atmosphere.[6]

Method 2: Radical Synthesis

A more recent and efficient method utilizes a radical approach starting from white phosphorus (P₄).[7]

Protocol:

-

Reaction Setup: The reaction is carried out at room temperature and involves the use of a titanium catalyst.

-

Reactant Addition: Bromocyclohexane is carefully added to a mixture containing white phosphorus and the titanium catalyst.

-

Product Formation: The reaction proceeds via a radical mechanism, leading to the formation of trithis compound in high yield and purity (up to 95%).[7] This method avoids the use of intermediate phosphorus compounds like PCl₃.[7]

Computational Protocol for Determining Ligand Properties

Density Functional Theory (DFT) is a powerful tool for calculating the electronic and steric properties of phosphine ligands.

Protocol for Calculating Steric and Electronic Parameters:

-

Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is used.

-

Model System: To calculate the Tolman Electronic Parameter (TEP), a model complex of the type [Ni(CO)₃L], where L is the phosphine ligand of interest, is constructed. For percent buried volume (%Vbur), a metal-ligand complex (e.g., with Pd) is used.

-

Geometry Optimization: The geometry of the model system is optimized using a suitable DFT functional and basis set. Common choices include the B3LYP or M06 functional with a basis set like 6-31G(d) for main group elements and a larger basis set with effective core potentials (e.g., LANL2DZ) for the metal.

-

Frequency Calculation: For TEP, a vibrational frequency calculation is performed on the optimized [Ni(CO)₃L] structure to obtain the A₁ symmetric C-O stretching frequency.

-

Percent Buried Volume Calculation: The %Vbur is calculated from the optimized geometry of the metal-ligand complex. This involves defining a sphere of a certain radius (typically 3.5 Å) around the metal atom and calculating the volume occupied by the ligand within that sphere. Specialized software or online tools are often used for this calculation.

-

Analysis: The calculated values provide quantitative measures of the ligand's electronic and steric properties, which can then be correlated with experimental observations of catalytic activity.

Visualizations

Catalytic Cycle of Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, and trithis compound is a highly effective ligand for this transformation. The catalytic cycle, as elucidated by DFT studies, involves several key steps.

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Workflow for Computational Analysis of this compound Ligands

A systematic computational workflow is essential for the theoretical investigation of phosphine ligands. This involves a series of calculations to determine key properties and predict their impact on catalysis.

Caption: A typical workflow for the computational study of phosphine ligands.

References

- 1. researchgate.net [researchgate.net]

- 2. Cyclohexyldioctylphosphine | 84030-07-9 | Benchchem [benchchem.com]

- 3. Percent buried volume for phosphine and N-heterocyclic carbene ligands: steric properties in organometallic chemistry - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis method of tricyclohexyl phosphine_Chemicalbook [chemicalbook.com]

- 5. CN102875596A - Preparation method of tricyclohexyl phosphine - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Tricyclohexyl Phosphine: Applications in Catalytic Reactions and its Radical Synthesis Method_Chemicalbook [chemicalbook.com]

Methodological & Application

Application Notes and Protocols for Cyclohexylphosphine Ligands in Palladium-Catalyzed Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Cyclohexylphosphine-based ligands are a cornerstone in modern synthetic organic chemistry, particularly in the realm of palladium-catalyzed cross-coupling reactions. Their unique steric and electronic properties—characterized by significant bulk and strong electron-donating ability—render them highly effective in facilitating key steps of the catalytic cycle, namely oxidative addition and reductive elimination. This efficacy is especially pronounced with challenging substrates, such as aryl chlorides, sterically hindered arenes, and heteroaryl compounds, which are often unreactive with less bulky, electron-poor phosphine ligands. This document provides detailed application notes and experimental protocols for the use of this compound ligands in Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions.

Key Ligands and Their Applications

This compound ligands can be broadly categorized into two main types:

-

Trialkylphosphines: Trithis compound (PCy₃) is a widely used, commercially available ligand known for its large cone angle and strong basicity. It is particularly effective in promoting the oxidative addition of unreactive electrophiles like aryl chlorides to the palladium center.

-

Dicyclohexylphosphino Biaryl Ligands: This class of ligands, developed by Buchwald and others, features a dicyclohexylphosphino group attached to a biaryl scaffold. Ligands such as SPhos, XPhos, and RuPhos offer enhanced stability and activity for a broad range of cross-coupling reactions, including C-C, C-N, and C-O bond formation. Their tailored structures allow for fine-tuning of the catalyst's reactivity and selectivity.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds between organoboron compounds and organic halides or triflates. This compound ligands are instrumental in expanding the scope of this reaction to include less reactive coupling partners.

Quantitative Data for Suzuki-Miyaura Coupling

| Aryl Halide/Triflate | Boronic Acid | Ligand | Pd Source | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) |

| 4-Chlorotoluene | Phenylboronic acid | PCy₃ | Pd(OAc)₂ | K₃PO₄ | Toluene/H₂O | 100 | 5 | >95 | 1 |

| 2-Bromomesitylene | Phenylboronic acid | PCy₃ | Pd₂(dba)₃ | K₃PO₄ | Toluene | 110 | 24 | 97 | 1 |

| 4-Chloroanisole | Phenylboronic acid | PCy₃ | Pd(OAc)₂ | K₃PO₄ | Toluene/H₂O | 100 | 5 | 92 | 1 |

| Phenyl triflate | Phenylboronic acid | PCy₃ | Pd(OAc)₂ | K₃PO₄ | Toluene | RT | 12 | 95 | 1.5 |

| 2-Chloropyridine | 3-Furanboronic acid | SPhos | Pd(OAc)₂ | CsF | Isopropanol | 80 | 18 | 85 | 2 |

| 4-Chlorotoluene | Phenylboronic acid | XPhos | Pd₂(dba)₃ | K₃PO₄ | THF/MeOH | 65 | 16 | 98 | 0.5 |

General Protocol for Suzuki-Miyaura Coupling of an Aryl Chloride

This protocol is a general guideline for the coupling of an aryl chloride with a boronic acid using a Pd/PCy₃ catalyst system.

Materials:

-

Palladium(II) acetate (Pd(OAc)₂)

-

Trithis compound (PCy₃)

-

Aryl chloride (1.0 mmol)

-

Arylboronic acid (1.5 mmol)

-

Potassium phosphate (K₃PO₄, 2.0 mmol)

-

Toluene (5 mL)

-

Water (1 mL)

-

Schlenk tube or similar reaction vessel

-

Magnetic stirrer

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To an oven-dried Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (1 mol%), PCy₃ (4 mol%), the aryl chloride (1.0 mmol), the arylboronic acid (1.5 mmol), and K₃PO₄ (2.0 mmol).

-

Seal the tube and evacuate and backfill with the inert gas three times.

-

Add degassed toluene (5 mL) and degassed water (1 mL) via syringe.

-

Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously.

-

Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 5-24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Heck Reaction

The Heck reaction couples an unsaturated halide or triflate with an alkene to form a substituted alkene. The use of bulky, electron-rich this compound ligands allows for the use of aryl chlorides and can improve the regioselectivity of the reaction.

Quantitative Data for Heck Reaction

| Aryl Halide | Olefin | Ligand | Pd Source | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) |

| 4-Chlorotoluene | n-Butyl acrylate | PCy₃ | Pd(OAc)₂ | Cy₂NMe | Dioxane | 120 | 18 | 85 | 1 |

| Bromobenzene | Styrene | PCy₃ | Pd(OAc)₂ | K₂CO₃ | DMF | 100 | 12 | 90 | 1 |

| 4-Bromoanisole | Ethyl acrylate | PCy₃ | Pd-ferrocenylimine complex | Cs₂CO₃ | Dioxane | 100 | 12 | >95 | 0.1 |

| Iodobenzene | Styrene | PCy₃ | PdCl₂ | K₂CO₃ | DMF/H₂O | 100 | 12 | 95 | 1 |

General Protocol for Heck Reaction of an Aryl Bromide with an Olefin

This protocol provides a general procedure for the coupling of an aryl bromide with an activated olefin like an acrylate or styrene.

Materials:

-

Palladium(II) acetate (Pd(OAc)₂)

-

Trithis compound (PCy₃)

-

Aryl bromide (1.0 mmol)

-

Olefin (1.5 mmol)

-

Potassium carbonate (K₂CO₃, 2.0 mmol)

-

N,N-Dimethylformamide (DMF, 5 mL)

-

Schlenk tube or similar reaction vessel

-

Magnetic stirrer

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

In an oven-dried Schlenk tube under an inert atmosphere, combine Pd(OAc)₂ (1 mol%) and PCy₃ (2 mol%).

-

Add the aryl bromide (1.0 mmol), K₂CO₃ (2.0 mmol), and degassed DMF (5 mL).

-

Add the olefin (1.5 mmol) via syringe.

-

Seal the tube and heat the reaction mixture in a preheated oil bath at 100-130 °C with vigorous stirring.

-

Monitor the reaction by TLC or GC-MS. Reactions are typically complete within 12-24 hours.

-

After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds via the palladium-catalyzed coupling of amines with aryl halides or triflates. Dicyclohexylphosphino biaryl ligands, such as XPhos and SPhos, are particularly effective for this transformation, enabling the coupling of a wide range of amines with challenging aryl chlorides.

Quantitative Data for Buchwald-Hartwig Amination

| Aryl Halide | Amine | Ligand | Pd Source | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) |

| 4-Chlorotoluene | Morpholine | XPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 6 | 94 | 1.5 |

| 4-Chlorotoluene | Aniline | XPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 18 | 92 | 2 |

| 2-Bromotoluene | n-Hexylamine | SPhos | Pd(OAc)₂ | Cs₂CO₃ | Dioxane | 80 | 18 | 95 | 1 |

| 4-Chloroanisole | N-Methylaniline | BrettPhos | Pd₂(dba)₃ | NaOtBu | Dioxane | 100 | 24 | 88 | 2 |

General Protocol for Buchwald-Hartwig Amination of an Aryl Chloride

This protocol outlines a general procedure for the amination of an aryl chloride with a secondary amine using the Pd/XPhos catalyst system.[1]

Materials:

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

-

Aryl chloride (1.0 mmol)

-

Amine (1.2 mmol)

-

Sodium tert-butoxide (NaOtBu, 1.4 mmol)

-

Anhydrous toluene (5 mL)

-

Schlenk tube or similar reaction vessel

-

Magnetic stirrer

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To an oven-dried Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (e.g., 1.5 mol% Pd), XPhos (e.g., 3.0 mol%), and NaOtBu (1.4 mmol).[1]

-

Seal the tube, evacuate, and backfill with the inert gas.

-

Add the aryl chloride (1.0 mmol) and the amine (1.2 mmol), followed by anhydrous, degassed toluene (5 mL) via syringe.[1]

-

Place the sealed tube in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.[1]

-

Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 6-24 hours.[1]

-

Once the reaction is complete, cool the mixture to room temperature and quench with water.[1]

-

Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

-

Purify the crude product by flash column chromatography on silica gel.[1]

Visualizations

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

Caption: Common this compound ligands for cross-coupling.

Caption: General experimental workflow for cross-coupling reactions.

References

Application Notes and Protocols for Cyclohexylphosphine Ligands in Suzuki-Miyaura Coupling

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of cyclohexylphosphine-containing ligands in Suzuki-Miyaura cross-coupling reactions. The bulky and electron-rich nature of these ligands significantly enhances the efficiency of the catalytic cycle, enabling the coupling of a wide range of substrates, including challenging aryl chlorides and sterically hindered partners.

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds with high functional group tolerance and stereospecificity. The efficacy of this palladium-catalyzed reaction is critically dependent on the choice of ligand. This compound ligands, particularly the bulky and electron-rich dialkylbiarylphosphines developed by Buchwald and others (e.g., XPhos, SPhos), have emerged as highly effective for a broad scope of Suzuki-Miyaura couplings.[1][2][3] These ligands promote the formation of the active monoligated Pd(0) species, which is crucial for efficient oxidative addition and reductive elimination steps in the catalytic cycle.[2][4][5]

Advantages of this compound Ligands

The use of bulky phosphine ligands like those containing cyclohexyl moieties offers several advantages in Suzuki-Miyaura coupling:

-

Enhanced Reactivity: The electron-donating nature of the cyclohexyl groups increases the electron density on the palladium center, facilitating the oxidative addition of aryl halides, including less reactive aryl chlorides.[2]

-

Steric Hindrance: The steric bulk of these ligands promotes the formation of coordinatively unsaturated and highly reactive monoligated palladium(0) species, which are key to a rapid catalytic cycle.[2][4] This bulk also facilitates the final reductive elimination step to release the biaryl product.

-

Broad Substrate Scope: These catalyst systems are compatible with a wide array of functional groups and can be used to couple sterically demanding substrates that are often challenging for other catalyst systems.[1][2][3]

-

Milder Reaction Conditions: The high reactivity of these catalysts often allows for reactions to be conducted at lower temperatures and with lower catalyst loadings.[2]

Experimental Protocols

The following protocols are generalized procedures for Suzuki-Miyaura coupling reactions using this compound ligands. Optimization of the specific ligand, base, solvent, and temperature may be necessary for a particular substrate combination.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of Aryl/Vinyl Halides and Sulfonates

This protocol is a general guideline for the coupling of various aryl or vinyl halides and sulfonates with arylboronic acids using a palladium precatalyst with a this compound-containing ligand like XPhos.[1]

Materials:

-

Aryl/vinyl halide or sulfonate (1.0 equiv)

-

Arylboronic acid (1.5 - 2.0 equiv)

-

Palladium precatalyst (e.g., PdCl₂(XPhos)₂, 1-5 mol%)

-

Base (e.g., K₃PO₄, Cs₂CO₃, NaOH, 2.0 - 3.0 equiv)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, n-BuOH)

-

Schlenk tube or microwave reactor vial

-

Magnetic stir bar

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk tube or microwave vial containing a magnetic stir bar, add the aryl/vinyl halide or sulfonate (1.0 equiv), arylboronic acid (1.5 - 2.0 equiv), palladium precatalyst (e.g., PdCl₂(XPhos)₂, 1-5 mol%), and base (2.0 - 3.0 equiv).

-

Evacuate and backfill the reaction vessel with an inert atmosphere (Argon or Nitrogen) three times.

-

Add the anhydrous, degassed solvent via syringe to achieve a concentration of 0.1-0.5 M with respect to the limiting reagent.

-

If using an aqueous base solution, ensure it has been degassed prior to addition.

-

Stir the reaction mixture at the desired temperature (room temperature to 120 °C) until the reaction is complete, as monitored by TLC, GC, or LC-MS. For microwave-assisted reactions, heating at 110-150 °C for 15-30 minutes is common.[1]

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate, diethyl ether) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Nickel-Catalyzed Suzuki-Miyaura Coupling

While palladium is most common, nickel catalysts bearing this compound ligands can also be effective, particularly for heteroaryl couplings.[6]

Materials:

-

Bromo-heterocycle (1.0 equiv)

-

Arylboronic acid (2.5 equiv)

-

Bis(trithis compound)nickel(II) chloride [NiCl₂(PCy₃)₂] (0.5 mol%)

-

Anhydrous potassium phosphate (K₃PO₄) (4.5 equiv)

-

tert-Amyl alcohol (to make a 0.3 M solution)

-

Round-bottom flask with reflux condenser

-

Magnetic stir bar

-

Inert atmosphere (Nitrogen)

Procedure:

-

To a flame-dried round-bottom flask containing a magnetic stir bar, add anhydrous potassium phosphate (4.5 equiv).

-

Under a nitrogen atmosphere, add the bromo-heterocycle (1.0 equiv), arylboronic acid (2.5 equiv), and bis(trithis compound)nickel(II) chloride (0.005 equiv).

-

Add tert-amyl alcohol to achieve a 0.3 M concentration with respect to the bromo-heterocycle.

-

Fit the flask with a reflux condenser and heat the mixture in a pre-heated oil bath at 120 °C with vigorous stirring.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Add deionized water and diethyl ether to the flask and stir for 15 minutes.

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.[6]

Data Presentation

The following tables summarize typical reaction conditions and yields for Suzuki-Miyaura couplings utilizing this compound ligands with various substrates.

Table 1: Palladium-Catalyzed Coupling of Aryl Halides with Phenylboronic Acid

| Entry | Aryl Halide | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Chlorotoluene | XPhos | 2 | K₃PO₄ | 1,4-Dioxane | 100 | 12 | 95 |

| 2 | 2-Bromopyridine | SPhos | 1.5 | Cs₂CO₃ | Toluene | 80 | 8 | 92 |

| 3 | 4-Iodoanisole | CyJohnPhos | 1 | K₂CO₃ | 1,4-Dioxane/H₂O | 85 | 4 | 98 |

| 4 | 2,4,6-Trimethylbromobenzene | XPhos | 3 | K₃PO₄ | t-BuOH | 110 | 24 | 85 |

Table 2: Nickel-Catalyzed Coupling of Bromo-heterocycles with Arylboronic Acids

| Entry | Bromo-heterocycle | Arylboronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 5-Bromopyrimidine | 3-Furanylboronic acid | 0.5 | K₃PO₄ | t-Amyl alcohol | 120 | 1 | 88 |

| 2 | 2-Bromothiophene | Phenylboronic acid | 0.5 | K₃PO₄ | t-Amyl alcohol | 120 | 1.5 | 91 |

Visualizations

Catalytic Cycle of Suzuki-Miyaura Coupling

The generally accepted mechanism for the Suzuki-Miyaura coupling reaction is depicted below. The bulky and electron-rich this compound ligand (L) plays a crucial role in facilitating the key steps of oxidative addition and reductive elimination.[7]

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Workflow

The following diagram outlines the general workflow for setting up a Suzuki-Miyaura coupling reaction in the laboratory.

Caption: General experimental workflow for Suzuki-Miyaura coupling.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nasc.ac.in [nasc.ac.in]

- 5. A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki-Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Yoneda Labs [yonedalabs.com]

Application of Cyclohexylphosphine Ligands in Buchwald-Hartwig Amination: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become an indispensable tool for the formation of carbon-nitrogen (C-N) bonds. This reaction is of paramount importance in medicinal chemistry and materials science for the synthesis of aryl and heteroaryl amines. The efficiency and substrate scope of the Buchwald-Hartwig amination are critically dependent on the nature of the phosphine ligand coordinated to the palladium catalyst. Cyclohexylphosphine-containing ligands, particularly bulky and electron-rich biarylphosphine ligands, have emerged as a highly effective class of ligands for this transformation. Their unique steric and electronic properties facilitate the key steps of the catalytic cycle, leading to high yields, broad substrate scope, and excellent functional group tolerance.

This document provides detailed application notes and protocols for the use of this compound-containing ligands, such as XPhos, CPhos, and RuPhos, in Buchwald-Hartwig amination reactions.

Advantages of this compound Ligands

Ligands bearing one or more this compound groups offer several distinct advantages in palladium-catalyzed C-N bond formation:

-

High Catalytic Activity: The electron-rich nature of the dicyclohexylphosphino group enhances the rate of the oxidative addition of the aryl halide to the palladium(0) center, a crucial step in the catalytic cycle. This allows for lower catalyst loadings and shorter reaction times.

-

Broad Substrate Scope: The steric bulk of the cyclohexyl groups, combined with the biaryl backbone of many of these ligands, promotes the formation of the active monoligated palladium species. This enables the coupling of a wide range of challenging substrates, including electron-rich and electron-poor aryl chlorides, bromides, and tosylates, with a variety of primary and secondary amines.[1]

-

Excellent Functional Group Tolerance: The use of these ligands often allows for milder reaction conditions, which contributes to a high tolerance for various functional groups on both the aryl halide and the amine coupling partners.

-

Suppression of Side Reactions: The steric hindrance provided by the cyclohexyl groups can help to suppress undesired side reactions, leading to cleaner reaction profiles and higher isolated yields of the desired product.

Data Presentation: Performance of this compound Ligands

The following tables summarize the performance of various this compound-containing ligands in the Buchwald-Hartwig amination of a range of aryl and heteroaryl halides with different amines.

Table 1: Performance of XPhos in the Buchwald-Hartwig Amination of Aryl Chlorides

| Aryl Chloride | Amine | Pd Source | Ligand Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Chlorotoluene | Morpholine | Pd₂(dba)₃ | 3.0 | NaOtBu | Toluene | 100 | 6 | 94 |

| 4-Chlorotoluene | Aniline | [Pd(cinnamyl)Cl]₂ | 1.0 | NaOtBu | Toluene | 100 | 1 | 98 |

| 2-Chlorotoluene | N-Methylaniline | Pd(OAc)₂ | 2.0 | NaOtBu | Toluene | 80 | 2 | 95 |

| 4-Chloroanisole | Piperidine | Pd₂(dba)₃ | 1.5 | K₃PO₄ | Dioxane | 100 | 4 | 92 |

| 1-Chloro-4-(trifluoromethyl)benzene | Cyclohexylamine | Pd(OAc)₂ | 2.0 | LiHMDS | THF | 65 | 3 | 96 |

Data compiled from various sources.

Table 2: Performance of CPhos in the Buchwald-Hartwig Amination of Aryl Bromides

| Aryl Bromide | Amine | Pd Source | Ligand Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Bromotoluene | Dibenzylamine | Pd(OAc)₂ | 2.0 | NaOtBu | Toluene | 100 | 2 | 99 |

| 1-Bromo-3,5-dimethylbenzene | Indole | [Pd(cinnamyl)Cl]₂ | 1.5 | K₃PO₄ | Dioxane | 110 | 5 | 93 |

| 4-Bromoanisole | n-Hexylamine | Pd₂(dba)₃ | 2.0 | Cs₂CO₃ | Toluene | 90 | 3 | 97 |

| 2-Bromopyridine | Morpholine | Pd(OAc)₂ | 2.5 | NaOtBu | Toluene | 100 | 4 | 91 |

| 3-Bromobenzonitrile | Di-n-butylamine | [Pd(cinnamyl)Cl]₂ | 2.0 | LiHMDS | THF | 70 | 6 | 94 |

Data compiled from various sources.

Table 3: Performance of RuPhos in the Solvent-Free Buchwald-Hartwig Amination of (Hetero)aryl Halides

| (Hetero)aryl Halide | Amine | Pd Source | Ligand Loading (mol%) | Base | Temp (°C) | Time (h) | Yield (%) |

| 4-Chlorotoluene | Diphenylamine | Pd(OAc)₂ | 2.0 | NaOtBu | 110 | 12 | 98 |

| 4-Bromotoluene | N-Methylaniline | Pd(OAc)₂ | 1.0 | NaOtBu | 110 | 12 | 99 |

| 2-Chloropyridine | Morpholine | Pd(OAc)₂ | 2.0 | NaOtBu | 110 | 12 | 95 |

| 3-Bromopyridine | Dibenzylamine | Pd(OAc)₂ | 1.5 | NaOtBu | 110 | 12 | 92 |